molecular formula C15H11NO B065926 N-[[4-(2-phenylethynyl)phenyl]methylidene]hydroxylamine CAS No. 175203-56-2

N-[[4-(2-phenylethynyl)phenyl]methylidene]hydroxylamine

Cat. No.: B065926
CAS No.: 175203-56-2
M. Wt: 221.25 g/mol
InChI Key: KXYAPNJEVXAHOP-UHFFFAOYSA-N
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Description

N-[[4-(2-phenylethynyl)phenyl]methylidene]hydroxylamine is a chemical compound with the molecular formula C15H11NO It is known for its unique structure, which includes a phenylethynyl group attached to a benzaldehyde oxime

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(2-phenylethynyl)phenyl]methylidene]hydroxylamine typically involves the reaction of 4-(2-phenylethynyl)benzaldehyde with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(2-phenylethynyl)phenyl]methylidene]hydroxylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The phenylethynyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophiles like halogens (e.g., bromine, chlorine) and alkylating agents are used in substitution reactions.

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted phenylethynyl derivatives.

Scientific Research Applications

N-[[4-(2-phenylethynyl)phenyl]methylidene]hydroxylamine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[[4-(2-phenylethynyl)phenyl]methylidene]hydroxylamine involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit specific enzymes or proteins, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-phenylethynyl)benzaldehyde oxime
  • Benzaldehyde, 4-(2-phenylethynyl)-, oxime

Uniqueness

N-[[4-(2-phenylethynyl)phenyl]methylidene]hydroxylamine is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-[[4-(2-phenylethynyl)phenyl]methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c17-16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-5,8-12,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXYAPNJEVXAHOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381327
Record name N-{[4-(Phenylethynyl)phenyl]methylidene}hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175203-56-2
Record name 4-(2-Phenylethynyl)benzaldehyde oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175203-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-{[4-(Phenylethynyl)phenyl]methylidene}hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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